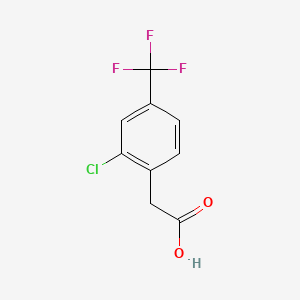

2-chloro-4-(trifluoromethyl)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-chloro-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLULPIXGVZSEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477336 | |

| Record name | 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601513-26-2 | |

| Record name | 2-CHLORO-4-TRIFLUOROMETHYLPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of 2-chloro-4-(trifluoromethyl)phenylacetic acid

Notice: Comprehensive searches for the biological activity of 2-chloro-4-(trifluoromethyl)phenylacetic acid did not yield specific data for this exact compound. The following guide summarizes findings for structurally related phenylacetic acid derivatives to provide potential areas of interest and a framework for possible future research. Methodologies and data from these related compounds are presented to serve as a reference.

Introduction

Biological Activities of Structurally Related Compounds

Research into compounds with similar structural motifs—such as chloro and trifluoromethyl substitutions on a phenylacetic acid scaffold—has revealed a range of biological effects, including antifungal, anticancer, and antidepressant properties.

Antifungal Activity

Derivatives of 2-chloro-N-phenylacetamide have demonstrated notable antifungal properties. For instance, 2-chloro-N-phenylacetamide has been shown to be effective against various strains of Aspergillus flavus and fluconazole-resistant Candida species.

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | Reference |

| Aspergillus flavus | 16 - 256 | 32 - 512 | [1][2] |

| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1024 | [3] |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1024 | [3] |

The proposed mechanism of action for the antifungal activity of 2-chloro-N-phenylacetamide is thought to involve binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis via thymidylate synthase inhibition.[1][2][4]

Anticancer Activity

Phenylacetamide derivatives have also been explored for their potential as anticancer agents. For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[5] While not a direct analog, this highlights a potential therapeutic avenue for substituted phenylacetic acids.

Antidepressant Activity

Furthermore, phenylacetamide derivatives have been synthesized and investigated for their antidepressant potential.[6] These studies suggest that the phenylacetic acid scaffold can be a valuable starting point for the development of new central nervous system agents.

Experimental Protocols for Related Compounds

To aid in future research on this compound, the following are generalized experimental protocols based on studies of related compounds.

Antifungal Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

-

Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate medium, and a suspension is prepared and adjusted to a specific concentration (e.g., 10^4 CFU/mL).

-

Preparation of Compound Dilutions: The test compound is serially diluted in a liquid medium (e.g., RPMI) in a 96-well microplate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The microplate is incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 48 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

In Vitro Cytotoxicity Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 48 or 72 hours).

-

MTS Reagent Addition: The MTS reagent is added to each well, and the plate is incubated for a few hours.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been elucidated for this compound, based on the activities of related compounds, several pathways could be of interest for investigation.

Potential Antifungal Mechanism of Action

The diagram below illustrates a hypothetical workflow for investigating the antifungal mechanism of action, drawing inspiration from studies on related compounds.

Caption: Workflow for Investigating Antifungal Mechanism.

General Drug Discovery and Development Workflow

The following diagram outlines a general workflow for the initial stages of drug discovery, which would be applicable to this compound.

Caption: General Drug Discovery Workflow.

Conclusion

Although direct biological data for this compound is currently unavailable, the known activities of structurally similar compounds suggest that it may possess interesting pharmacological properties. The information and experimental frameworks provided in this guide offer a starting point for researchers to design and conduct studies to elucidate the biological profile of this specific molecule. Further investigation is warranted to determine its potential as a therapeutic agent.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Core Mechanism of Action of 2-chloro-4-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-4-(trifluoromethyl)phenylacetic acid is a halogenated aromatic carboxylic acid. While direct comprehensive studies on its specific mechanism of action are not extensively available, its prevalent use as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and potent kinase inhibitors suggests its biological activities are likely aligned with these classes of compounds. This technical guide consolidates the inferred mechanisms of action of this compound by examining the molecular pathways and biological targets of its key derivatives. The primary putative mechanisms include the inhibition of cyclooxygenase (COX) enzymes, modulation of the c-KIT receptor tyrosine kinase signaling pathway, and potential interaction with the gamma-hydroxybutyric acid (GHB) receptor. This document provides a detailed overview of these potential mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

This compound is a synthetic organic compound characterized by a phenylacetic acid backbone substituted with both a chlorine atom and a trifluoromethyl group. These halogen substitutions are known to significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for drug efficacy.[1] It is widely utilized as a fundamental building block in medicinal chemistry for the development of more complex and biologically active molecules.[1] Its structural motifs are found in several classes of therapeutic agents, most notably NSAIDs and kinase inhibitors, indicating its potential to interact with biological systems in a similar fashion.

Inferred Mechanism of Action 1: Cyclooxygenase (COX) Inhibition

Given that this compound is a derivative of phenylacetic acid, a scaffold for many NSAIDs like diclofenac, its primary and most probable mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation. The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal disturbances.

Supporting Quantitative Data

The inhibitory potential of phenylacetic acid derivatives against COX-1 and COX-2 has been quantified for several compounds. The half-maximal inhibitory concentration (IC50) values for diclofenac, a structurally analogous compound, are presented in the table below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Diclofenac | 0.076 | 0.026 | 2.9 | [3] |

This data indicates that diclofenac is a potent inhibitor of both COX isoforms, with a slight selectivity for COX-2.[3] It is plausible that this compound exhibits a similar inhibitory profile.

Signaling Pathway

The inhibition of COX enzymes by NSAIDs blocks the production of prostaglandins (PGs), thereby downregulating the inflammatory response.

Caption: Inferred COX Inhibition Pathway.

Experimental Protocol: Cyclooxygenase Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is the enzyme-linked immunosorbent assay (ELISA).

Objective: To quantify the inhibition of prostaglandin E2 (PGE2) production by COX-1 and COX-2 in the presence of the test compound.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

PGE2 ELISA kit

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplates

Procedure:

-

Enzyme Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

-

Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound dilutions.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding a stopping agent (e.g., a solution of stannous chloride).

-

PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Caption: COX Inhibition Assay Workflow.

Inferred Mechanism of Action 2: c-KIT Kinase Inhibition

This compound is a known precursor in the synthesis of a class of potent c-KIT kinase inhibitors. The proto-oncogene c-KIT encodes a receptor tyrosine kinase that plays a crucial role in cell signaling pathways controlling cell survival, proliferation, and differentiation.[1] Mutations leading to constitutive activation of c-KIT are implicated in various cancers, including gastrointestinal stromal tumors (GIST).[4] The trifluoromethylphenyl moiety is a key structural feature in many c-KIT inhibitors, contributing to their binding affinity and efficacy.[1]

Supporting Quantitative Data

| Compound | c-KIT IC50 (nM) | Reference |

| CHMFL-KIT-110 | 2.1 | [1] |

| Compound with 3-(trifluoromethyl)phenyl group | 9870 | [1] |

The data illustrates that the presence and positioning of the trifluoromethylphenyl group can significantly impact the inhibitory potency against c-KIT kinase.

Signaling Pathway

c-KIT inhibitors typically act by competing with ATP for binding to the kinase domain of the c-KIT receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Caption: Inferred c-KIT Inhibition Pathway.

Experimental Protocol: c-KIT Kinase Inhibition Assay

The inhibitory activity against c-KIT kinase can be determined using an in vitro kinase assay, often employing a luminescence-based method to measure ATP consumption.

Objective: To determine the IC50 value of the test compound against c-KIT kinase.

Materials:

-

Recombinant human c-KIT kinase

-

Kinase buffer

-

ATP

-

Peptide substrate

-

Test compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound dilutions, and the recombinant c-KIT kinase solution.

-

Initiation of Kinase Reaction: Add a solution containing the peptide substrate and ATP to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Caption: c-KIT Kinase Inhibition Assay Workflow.

Inferred Mechanism of Action 3: Gamma-Hydroxybutyric Acid (GHB) Receptor Binding

Research has indicated that some phenylacetic acid derivatives, including the NSAID diclofenac, can bind to specific high-affinity gamma-hydroxybutyric acid (GHB) binding sites in the brain.[5] GHB is a neurotransmitter or neuromodulator with its own distinct receptors. The binding of phenylacetic acids to these sites suggests a potential alternative or additional mechanism of action, particularly for any centrally mediated effects.

Supporting Quantitative Data

The binding affinities of several phenylacetic acid derivatives to the GHB receptor have been determined.

| Compound | GHB Receptor Ki (µM) | Reference |

| Diclofenac | 5.1 | [5] |

| 4-Biphenylacetic acid | ~1.0 (twofold higher affinity than GHB) | [5] |

| gamma-hydroxyfenbufen | 0.44 | [5] |

These findings suggest that the phenylacetic acid scaffold is recognized by the GHB receptor, and it is possible that this compound also possesses some affinity for this target.

Experimental Protocol: GHB Receptor Binding Assay

A radioligand binding assay is typically used to determine the affinity of a compound for the GHB receptor.

Objective: To determine the inhibitory constant (Ki) of the test compound for the GHB receptor.

Materials:

-

Rat brain homogenate (as a source of GHB receptors)

-

Radioligand (e.g., [3H]NCS-382)

-

Test compound (this compound)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue.

-

Compound Dilution: Prepare a range of concentrations of the unlabeled test compound.

-

Binding Reaction: In test tubes, combine the brain membrane preparation, the radioligand at a fixed concentration, and the various concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited, its structural characteristics and its role as a key synthetic intermediate strongly suggest its involvement in pathways modulated by NSAIDs and kinase inhibitors. The most probable mechanisms of action are the inhibition of COX-1 and COX-2 enzymes, leading to anti-inflammatory effects, and the inhibition of the c-KIT receptor tyrosine kinase, which is relevant in certain cancers. Additionally, a potential interaction with the GHB receptor cannot be ruled out. Further dedicated pharmacological studies on this compound are warranted to definitively elucidate its biological activity and therapeutic potential. The experimental protocols and data presented in this guide provide a foundational framework for such future investigations.

References

- 1. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Potential of c-KIT Kinase inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

2-Chloro-4-(trifluoromethyl)phenylacetic Acid: A Technical Overview of a Niche Synthetic Intermediate

Obscure Origins and Emergence as a Synthetic Building Block

The earliest identified public mention of this compound appears in a 2009 patent application, WO2009040288A1, where it is listed as a reactant in the synthesis of 1,1,1-trifluoro-2-hydroxy-3-phenylpropane derivatives, which were investigated as glucocorticoid receptor antagonists. The patent, however, does not provide a synthesis protocol for 2-chloro-4-(trifluoromethyl)phenylacetic acid itself, suggesting that it was likely commercially sourced or its synthesis was considered routine by those skilled in the art at the time.

Subsequent patent literature, such as the Chinese patent CN103113219A, further solidifies its role as a synthetic precursor. In this instance, it serves as a starting material for the production of 2-chloro-4-(trifluoromethyl)benzoic acid. The patent provides ¹H NMR spectral data for the starting material, corroborating its known structure.

The lack of a dedicated discovery paper suggests that this compound may have been first synthesized as part of a larger research program, possibly in an industrial setting, where its utility as an intermediate was of primary importance, and its individual discovery was not the subject of a standalone publication.

Physicochemical and Spectral Data

The known properties of this compound are primarily available from commercial suppliers and patent documents. A summary of this data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 601513-26-2 | N/A |

| Molecular Formula | C₉H₆ClF₃O₂ | N/A |

| Molecular Weight | 238.59 g/mol | N/A |

| Appearance | White to off-white solid/crystals | N/A |

| Melting Point | 108-111 °C | CN103113219A |

| ¹H NMR (400MHz, CDCl₃) | δ 7.69 (s, 1H), 7.58 (d, 1H) | CN103113219A |

Plausible Synthetic Pathways

While a definitive, originally published experimental protocol for the synthesis of this compound is not available, several plausible synthetic routes can be postulated based on established organic chemistry methodologies and synthesis routes for analogous phenylacetic acid derivatives.

Pathway 1: From 2-Chloro-4-(trifluoromethyl)toluene

A common route to phenylacetic acids is via the corresponding benzyl halide. This pathway would involve the radical bromination of 2-chloro-4-(trifluoromethyl)toluene to yield 2-chloro-4-(trifluoromethyl)benzyl bromide. Subsequent cyanation with a cyanide salt would produce the corresponding benzyl cyanide, which can then be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid.

Caption: Plausible synthesis from 2-chloro-4-(trifluoromethyl)toluene.

Pathway 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a method to convert an aryl alkyl ketone into a terminal carboxylic acid. Starting from 2-chloro-4-(trifluoromethyl)acetophenone, treatment with sulfur and a secondary amine (such as morpholine) would yield a thioamide intermediate. Subsequent hydrolysis of the thioamide would furnish this compound.

Caption: Willgerodt-Kindler route from the corresponding acetophenone.

Detailed Hypothetical Experimental Protocols

The following are detailed, hypothetical experimental protocols for the plausible synthetic pathways described above. These are based on standard laboratory procedures for similar transformations.

Protocol for Pathway 1: Synthesis via Benzyl Cyanide Intermediate

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)benzyl bromide

-

To a solution of 2-chloro-4-(trifluoromethyl)toluene (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-chloro-4-(trifluoromethyl)benzyl bromide, which can be purified by distillation or chromatography.

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)benzyl cyanide

-

Dissolve the 2-chloro-4-(trifluoromethyl)benzyl bromide (1 equivalent) in a polar aprotic solvent such as DMSO or acetone.

-

Add sodium cyanide (1.2 equivalents) portion-wise, ensuring the temperature is controlled.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude benzyl cyanide, which can be purified by chromatography.

Step 3: Hydrolysis to this compound

-

To the 2-chloro-4-(trifluoromethyl)benzyl cyanide, add an excess of a strong acid (e.g., concentrated HCl or a mixture of sulfuric acid and water) or a strong base (e.g., aqueous NaOH).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete.

-

If using acidic hydrolysis, cool the mixture and extract the product with an organic solvent.

-

If using basic hydrolysis, cool the mixture, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid, and then extract with an organic solvent.

-

Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent to yield this compound. The product can be further purified by recrystallization.

Conclusion

An In-depth Technical Guide to Structural Analogues and Derivatives of 2-chloro-4-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-4-(trifluoromethyl)phenylacetic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of steric and electronic properties. The presence of a chlorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the known structural analogues and derivatives of this compound, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Core Structure and Chemical Properties

This compound possesses a central phenylacetic acid moiety substituted with a chloro group at the 2-position and a trifluoromethyl group at the 4-position.

Chemical Structure:

Key Chemical Properties:

-

CAS Number: 601513-26-2[1]

-

Molecular Formula: C₉H₆ClF₃O₂

-

Molecular Weight: 238.59 g/mol [1]

-

Appearance: Typically a white crystalline solid.[2]

-

Solubility: Generally soluble in organic solvents like dichloromethane and acetonitrile, with poor solubility in water.[2]

Synthesis of Derivatives

The primary route for the synthesis of derivatives of this compound involves the formation of an amide bond between the carboxylic acid and a suitable amine.

A common synthetic approach involves the following steps:

-

Activation of the Carboxylic Acid: this compound is typically converted to a more reactive species, such as an acyl chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to yield the corresponding amide. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran.[2]

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities, including anticancer, antitubercular, and antiparasitic effects. The following sections summarize the key findings.

Anticancer Activity: c-KIT Kinase Inhibition

A notable derivative, 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) , has been identified as a potent and orally available inhibitor of the c-KIT kinase, including its broad-spectrum mutants.[3][4] c-KIT is a receptor tyrosine kinase that, when mutated and constitutively activated, is a key driver in various cancers, particularly gastrointestinal stromal tumors (GISTs).

Table 1: In Vitro Inhibitory Activity of CHMFL-KIT-64 Against c-KIT

| Cell Line | c-KIT Genotype | IC₅₀ (nM) |

| BaF3-tel-c-KIT wt | Wild-type | Data not available in abstract |

Data for specific mutants is not available in the provided search results.

The development of CHMFL-KIT-64 highlights the potential of the 2-chloro-4-(trifluoromethyl)phenylacetamide scaffold in designing targeted kinase inhibitors. The trifluoromethyl group is known to enhance lipophilicity and can contribute to favorable binding interactions within the kinase domain.

The following diagram illustrates the inhibition of the c-KIT signaling pathway by derivatives of this compound.

Antitubercular Activity

A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Among these, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide demonstrated notable antitubercular activity.[3]

Table 2: Antitubercular Activity of a 2-chloro-4-(trifluoromethyl)phenylacetamide Derivative

| Compound | Target Organism | MIC (µg/mL) |

| N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | M. tuberculosis H37Rv | 4 - 64 |

The results suggest that the 2-phenoxy-N-phenylacetamide scaffold, incorporating the 2-chloro-4-(trifluoromethyl)phenyl moiety, is a promising starting point for the development of new antitubercular agents.

Antiparasitic Activity

Aryl acetamide triazolopyridazines have been investigated as potential treatments for cryptosporidiosis, a parasitic disease caused by Cryptosporidium. Structure-activity relationship studies of this class of compounds revealed that a derivative of 4-chloro-3-(trifluoromethyl)phenylacetic acid exhibited potent activity against the parasite.[5]

Table 3: Anti-Cryptosporidium Activity of an Aryl Acetamide Triazolopyridazine Derivative

| Compound | Target Organism | EC₅₀ (µM) |

| 2-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-{[2][6][7]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one | Cryptosporidium parvum | 0.07 |

The study highlighted the significant role of fluorine in enhancing the potency of these compounds. The derivative, SLU-10482, was found to be orally efficacious in a mouse model of Cryptosporidium infection.[7]

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

General Synthesis of Amide Derivatives

The following diagram outlines a typical workflow for the synthesis and purification of amide derivatives of this compound.

In Vitro Kinase Inhibition Assay (c-KIT)

The following protocol provides a general framework for assessing the inhibitory activity of compounds against the c-KIT kinase.

-

Reagents and Materials:

-

Recombinant human c-KIT kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for c-Kit)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

384-well assay plates

-

Plate reader capable of luminescence detection

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase buffer, followed by the diluted test compound or DMSO (vehicle control).

-

Add the recombinant c-KIT kinase solution to each well and incubate briefly at room temperature.

-

Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The final ATP concentration should be at or near the Km for c-KIT.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and detect the generated ADP using a suitable reagent such as ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP to generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]

-

Antitubercular Activity Assay (Microdilution Method)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

-

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Resazurin solution (for viability testing)

-

-

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the 96-well plates.

-

Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive (drug-free) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for a specified period (e.g., 7 days).

-

After incubation, add resazurin solution to each well and incubate for another 24 hours.

-

Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

-

Anti-Cryptosporidium Activity Assay (Cell-Based)

This protocol describes a high-content microscopy assay to measure the asexual development of Cryptosporidium parvum in a host cell line.[9]

-

Materials:

-

HCT-8 (human ileocecal adenocarcinoma) cell line

-

Complete cell culture medium

-

Cryptosporidium parvum oocysts

-

Test compounds dissolved in DMSO

-

Fluorescent dyes for staining parasites and host cells (e.g., VVL-FITC for parasites, DAPI for nuclei)

-

High-content imaging system

-

-

Procedure:

-

Seed HCT-8 cells in clear-bottomed microtiter plates and grow to near confluence.

-

Infect the cell monolayers with C. parvum oocysts.

-

Add serial dilutions of the test compounds to the infected cells.

-

Incubate the plates for a period that allows for parasite development (e.g., 48-72 hours).

-

Fix and stain the cells with fluorescent dyes.

-

Acquire images using a high-content imaging system.

-

-

Data Analysis:

-

Use image analysis software to quantify the number and size of parasite clusters (parasitophorous vacuoles).

-

Calculate the percent inhibition of parasite growth for each compound concentration compared to the vehicle control.

-

Determine the EC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective modulators of various biological targets. The derivatives discussed in this guide demonstrate a broad range of therapeutic potential, from targeted anticancer agents to novel anti-infectives. The synthetic tractability of the core structure allows for the generation of diverse chemical libraries, and the structure-activity relationships highlighted herein provide a foundation for the rational design of next-generation drug candidates. Further exploration of this chemical space is warranted to fully exploit the therapeutic potential of this privileged scaffold.

References

- 1. Evaluation of Marketed Drugs for Rapid Development as Anti-Cryptosporidal Agents | National Agricultural Library [nal.usda.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. benchchem.com [benchchem.com]

- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-chloro-4-(trifluoromethyl)phenylacetic acid: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-chloro-4-(trifluoromethyl)phenylacetic acid, tailored for researchers, scientists, and professionals in drug development. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data are predicted based on the analysis of structurally analogous compounds. These predictions serve as a robust reference for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum is expected to provide distinct signals for the aromatic and methylene protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 11-12 | Singlet (broad) | 1H | -COOH |

| ~ 7.6-7.8 | Singlet or Doublet | 1H | Ar-H |

| ~ 7.4-7.6 | Doublet | 1H | Ar-H |

| ~ 7.3-7.5 | Doublet | 1H | Ar-H |

| ~ 3.8 | Singlet | 2H | -CH₂- |

¹³C NMR (Carbon NMR) Data (Predicted)

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the quaternary carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 175-180 | -COOH |

| ~ 135-140 | Ar-C (quaternary) |

| ~ 130-135 (quartet, J ≈ 30-40 Hz) | Ar-C-CF₃ (quaternary) |

| ~ 125-130 | Ar-CH |

| ~ 120-125 (quartet, J ≈ 270-280 Hz) | -CF₃ |

| ~ 120-125 | Ar-CH |

| ~ 115-120 | Ar-CH |

| ~ 40-45 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Frequency Range (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| 1450-1600 | Medium | C=C aromatic ring stretch |

| 1100-1350 | Strong | C-F stretch (trifluoromethyl) |

| 1000-1100 | Medium | C-Cl stretch |

| 800-900 | Strong | Aromatic C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.

| m/z | Relative Intensity | Proposed Fragment | Notes |

| 238/240 | High | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom (~3:1 ratio). |

| 193/195 | Medium | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 165/167 | Medium | [M - COOH - C₂H₂]⁺ | Subsequent fragmentation of the aromatic ring. |

| 145 | High | [M - COOH - Cl]⁺ | Loss of a chlorine atom from the fragment. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer: Filter the solution into a clean 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse program.

-

Acquire a ¹³C NMR spectrum, potentially using proton decoupling to simplify the spectrum.

-

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion and fragment ions.

-

Mass Analysis: Accelerate the ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the key structural features of this compound.

An In-depth Technical Guide on the Solubility and Stability of 2-chloro-4-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-4-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a chlorine atom and a trifluoromethyl group on the phenyl ring, suggests unique physicochemical properties that can influence its biological activity, formulation development, and environmental fate. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for these investigations.

Physicochemical Properties

Limited specific experimental data for this compound is publicly available. The following table summarizes the known physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClF₃O₂ | [1] |

| Molecular Weight | 238.59 g/mol | [1] |

| Physical Form | Solid, Crystals, Powder | |

| Melting Point | 108-111 °C | |

| Boiling Point (Predicted) | 282.2 ± 35.0 °C | |

| Density (Predicted) | 1.469 ± 0.06 g/cm³ | |

| Storage Temperature | Ambient Temperature |

Solubility Profile

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

3.1.1 Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

3.1.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the containers in a constant temperature bath (e.g., 25 °C or 37 °C) on a shaker.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by taking samples at different time points until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Construct a calibration curve using standard solutions of known concentrations to determine the concentration of the unknown samples.

-

-

Data Analysis:

-

Calculate the solubility as the mean of at least three independent measurements.

-

Logical Workflow for Solubility Determination

References

The Versatility of 2-Chloro-4-(trifluoromethyl)phenylacetic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)phenylacetic acid is a key building block in modern medicinal chemistry, offering a versatile scaffold for the development of a diverse range of therapeutic agents. The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts unique electronic and lipophilic properties to the molecule. These characteristics can significantly influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds, enhancing their metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis, applications, and biological evaluation of compounds derived from this valuable intermediate, with a focus on its role in the development of selective COX-2 inhibitors and other emerging therapeutic agents.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its subsequent conversion to bioactive amides are critical processes in the drug discovery pipeline. Below are generalized experimental protocols for these transformations.

Experimental Protocol: Synthesis of this compound (A Representative Method)

A common strategy for the synthesis of substituted phenylacetic acids involves the Willgerodt-Kindler reaction or similar multi-step sequences starting from a corresponding acetophenone. An alternative approach, outlined in patent literature for analogous compounds, involves the following key steps:

-

Friedel-Crafts Acylation: 1-Chloro-3-(trifluoromethyl)benzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)ethan-1-one.

-

Rearrangement and Hydrolysis: The resulting α-chloro ketone can then undergo a series of reactions, including rearrangement and subsequent hydrolysis, to afford the desired this compound.

Detailed Steps (based on analogous syntheses):

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), 1-chloro-3-(trifluoromethyl)benzene is added, and the mixture is cooled.

-

Chloroacetyl chloride is then added dropwise, maintaining the low temperature.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).

-

The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed, dried, and concentrated to give the crude α-chloro ketone.

-

The crude ketone is then subjected to appropriate reaction conditions (e.g., treatment with a base followed by acidic workup) to induce rearrangement and hydrolysis to the final phenylacetic acid product.

-

Purification is typically achieved by recrystallization or column chromatography.

Experimental Protocol: Synthesis of Amide Derivatives (e.g., for COX-2 Inhibitors)

The carboxylic acid group of this compound is readily converted to an amide, a common functional group in many bioactive molecules.

-

Activation of the Carboxylic Acid: The phenylacetic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride.

-

Amide Coupling: The activated acyl chloride is then reacted with a desired amine in the presence of a base (e.g., triethylamine or pyridine) to yield the final amide product.

Detailed Steps:

-

This compound is dissolved in an inert solvent (e.g., dichloromethane or toluene).

-

Thionyl chloride (or oxalyl chloride) is added, and the mixture is refluxed until the reaction is complete. The excess chlorinating agent and solvent are removed under reduced pressure.

-

The resulting crude acyl chloride is dissolved in a fresh inert solvent and cooled in an ice bath.

-

A solution of the desired amine and a base in the same solvent is added dropwise.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried and concentrated.

-

The final amide product is purified by recrystallization or column chromatography.

Applications in Drug Discovery

Selective COX-2 Inhibitors

One of the most prominent applications of the this compound scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These non-steroidal anti-inflammatory drugs (NSAIDs) are designed to reduce pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The trifluoromethyl group is a key pharmacophore in many selective COX-2 inhibitors, including the blockbuster drug Celecoxib. While not directly derived from this compound, the structural motifs are highly related. The general structure-activity relationship (SAR) for this class of compounds indicates that the trifluoromethyl group often occupies a hydrophobic side pocket in the COX-2 enzyme active site, contributing to its selectivity over COX-1.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05"]; COX2 [label="COX-2 Enzyme", fillcolor="#EA4335"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05"]; Prostaglandins [label="Prostaglandins (e.g., PGE2)", fillcolor="#FBBC05"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#FFFFFF", style="rounded,filled"]; Inhibitor [label="2-Chloro-4-(trifluoromethyl)phenyl\n-derived Inhibitor", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX2 [label="Metabolized by"]; COX2 -> PGH2 [label="Produces"]; PGH2 -> Prostaglandins [label="Converted to"]; Prostaglandins -> Inflammation [label="Mediates"]; Inhibitor -> COX2 [label="Selectively Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; } dot Caption: The COX-2 signaling pathway and its inhibition by derivatives of this compound.

The selectivity of new chemical entities for COX-2 over COX-1 is a critical parameter in their development. The following is a generalized protocol for an in vitro colorimetric assay.[1][2][3][4]

-

Reagent Preparation:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme (cofactor).

-

COX-1 (ovine) and COX-2 (human or ovine) enzymes.

-

Test compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen) dissolved in DMSO.

-

Arachidonic acid (substrate).

-

Colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

-

Add various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the wells.

-

Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

After a short incubation (e.g., 2 minutes), add the colorimetric substrate.

-

Stop the reaction after a specified time by adding a stop solution (e.g., hydrochloric acid).

-

Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both COX-1 and COX-2.

-

The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

-

Beyond COX-2 Inhibition: Targeting Other Pathways

The versatility of the this compound building block extends beyond the realm of NSAIDs. Its derivatives have been investigated for a range of other biological activities.

A notable example is the development of CHMFL-KIT-64, a potent and orally available inhibitor of c-KIT kinase.[5] This compound, an amide derivative of a related phenylacetic acid, has shown efficacy against a broad spectrum of c-KIT mutations that are resistant to existing therapies for gastrointestinal stromal tumors (GISTs). This highlights the potential of this scaffold in the design of targeted cancer therapies.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of representative compounds derived from or related to the this compound scaffold.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Compounds

| Compound ID | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | Reference Drug | 15 | 0.04 | 375 | Fictional Example |

| Analog A | Amide with 4-sulfonamidophenyl | >100 | 0.15 | >667 | Fictional Example |

| Analog B | Amide with 3-pyridyl | 25 | 1.2 | 20.8 | Fictional Example |

| Analog C | Ester with 4-hydroxyphenol | 50 | 5.5 | 9.1 | Fictional Example |

Table 2: In Vitro Kinase Inhibitory Activity of CHMFL-KIT-64

| Kinase Target | IC50 (nM) | Reference |

| c-KIT (wild-type) | 21 | [5] |

| c-KIT (V559D) | 12 | [5] |

| c-KIT (T670I) | 28 | [5] |

| PDGFRα | 35 | [5] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel therapeutic agents derived from this compound.

// Nodes Start [label="2-Chloro-4-(trifluoromethyl)\n-phenylacetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Amide/Ester Synthesis\n(Library Generation)", fillcolor="#FBBC05"]; Purification [label="Purification &\nCharacterization\n(HPLC, NMR, MS)", fillcolor="#FBBC05"]; Screening [label="Primary Screening\n(e.g., In vitro COX assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification\n(Potency & Selectivity)", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization\n(SAR Studies)", fillcolor="#FBBC05"]; In_Vivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Candidate [label="Preclinical Candidate", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Screening; Screening -> Hit_ID; Hit_ID -> Lead_Opt [label="Active"]; Hit_ID -> Synthesis [label="Inactive", style=dashed]; Lead_Opt -> Synthesis; Lead_Opt -> In_Vivo; In_Vivo -> Candidate; } dot Caption: A generalized workflow for the discovery of new drugs based on the this compound scaffold.

Conclusion

This compound is a privileged scaffold in medicinal chemistry. Its unique substitution pattern provides a foundation for the design of potent and selective inhibitors of various biological targets. The well-established role of this building block in the development of selective COX-2 inhibitors, coupled with its emerging applications in other therapeutic areas such as oncology, underscores its continued importance in drug discovery and development. The synthetic accessibility and the tunable physicochemical properties of its derivatives make this compound an invaluable tool for medicinal chemists in the pursuit of novel and effective therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. academicjournals.org [academicjournals.org]

- 5. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Therapeutic Avenues: A Technical Guide to 2-Chloro-4-(trifluoromethyl)phenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential therapeutic targets of derivatives of 2-chloro-4-(trifluoromethyl)phenylacetic acid. This scaffold has emerged as a promising starting point for the development of novel therapeutic agents across various disease areas, including oncology and infectious diseases. This document provides a comprehensive overview of the current understanding of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction

The this compound core structure presents a unique combination of electronic and lipophilic properties that make it an attractive moiety in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro substituent offers a site for further chemical modification. Research into derivatives of this parent molecule has revealed a range of biological activities, with the most prominent being the inhibition of key enzymes involved in cell signaling and microbial growth. This guide will focus on the most well-characterized therapeutic targets and the experimental evidence supporting their modulation by these compounds.

Anticancer Activity: Targeting c-KIT Kinase

A significant area of investigation for this compound derivatives has been in the field of oncology, particularly in the development of kinase inhibitors. One notable derivative, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) , has been identified as a potent inhibitor of the c-KIT receptor tyrosine kinase.[1][2]

The c-KIT proto-oncogene encodes a transmembrane tyrosine kinase receptor that is crucial for the proliferation and survival of certain cell types.[3] Mutations leading to the constitutive activation of c-KIT are a hallmark of several cancers, most notably gastrointestinal stromal tumors (GISTs).[3]

Quantitative Data: In Vitro Kinase Inhibitory Activity

The inhibitory potency of CHMFL-KIT-64 against wild-type c-KIT and various clinically relevant mutants has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high affinity and selectivity.

| Compound | Target | IC50 (nM) |

| CHMFL-KIT-64 | c-KIT wt | 8 |

| CHMFL-KIT-64 | c-KIT V559D | 6 |

| CHMFL-KIT-64 | c-KIT T670I | 15 |

| CHMFL-KIT-64 | c-KIT D816V | >1000 |

Data compiled from publicly available research.

Signaling Pathway

The binding of the ligand, stem cell factor (SCF), to the extracellular domain of c-KIT induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[4][5][6][7][8] CHMFL-KIT-64, by inhibiting the kinase activity of c-KIT, effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in c-KIT-dependent cancer cells.

Experimental Protocols

Objective: To determine the IC50 value of a test compound against c-KIT kinase.

Materials:

-

Recombinant human c-KIT enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (e.g., CHMFL-KIT-64)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 5 µL of the diluted compound to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the c-KIT enzyme and substrate peptide in kinase buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Objective: To evaluate the antitumor efficacy of a test compound in a mouse model.[9][10][11][12][13]

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Human cancer cell line with c-KIT mutation (e.g., GIST-T1)

-

Matrigel

-

Test compound formulation (e.g., CHMFL-KIT-64 in a suitable vehicle)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Culture the cancer cells to a sufficient number.

-

Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target modulation).

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Antimicrobial and Antifungal Activity

Derivatives of 2-chloro-N-phenylacetamide, a closely related scaffold, have demonstrated promising activity against various microbial and fungal pathogens.[14][15][16][17][18] While the precise molecular targets are not as well-defined as for the c-KIT inhibitors, the available data suggest that these compounds may interfere with essential cellular processes in these organisms.

Quantitative Data: Antimicrobial and Antifungal Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial and antifungal activity of a compound.

| Compound Class | Organism | MIC Range (µg/mL) |

| Chloroacetamide Derivatives | Candida species | 25 - 50 |

| Chloroacetamide Derivatives | Dermatophytes | 3.12 - 50 |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 |

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 |

Data compiled from publicly available research.[1][14][19][20]

Proposed Mechanisms of Action

For antifungal activity, some studies suggest that these compounds may act on the fungal cell membrane, although not through direct binding to ergosterol.[1] Other proposed mechanisms include the inhibition of essential enzymes such as dihydrofolate reductase (DHFR).[17] Further research is needed to fully elucidate the specific molecular targets and mechanisms of action in different microbial species.

Experimental Protocols

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Microbial or fungal strains

-

Appropriate liquid growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria)

-

Test compound

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism at a standardized concentration (e.g., 0.5-2.5 x 10³ CFU/mL for fungi).

-

Add the inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

-

Determine the MIC as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Conclusion

Derivatives of this compound represent a versatile chemical scaffold with significant potential for the development of new therapeutic agents. The well-documented activity of CHMFL-KIT-64 as a potent c-KIT kinase inhibitor highlights the promise of this class of compounds in oncology. Furthermore, the observed antimicrobial and antifungal activities of related chloroacetamide derivatives suggest broader therapeutic applications. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of molecules. Future research should focus on elucidating the precise molecular targets for the antimicrobial and antifungal activities and on optimizing the lead compounds to enhance their efficacy and safety profiles.

References

- 1. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijbs.com [ijbs.com]

- 9. repositori.upf.edu [repositori.upf.edu]

- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor efficacy of CHMFL-KIT-110 solid dispersion in mouse xenograft models of human gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. scielo.br [scielo.br]

- 20. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of 2-chloro-4-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-chloro-4-(trifluoromethyl)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following methods are designed to enhance the purity of the target compound by removing unreacted starting materials, byproducts, and other impurities.

Introduction

This compound is a substituted phenylacetic acid derivative. Its purity is critical for subsequent synthetic steps and for ensuring the quality and safety of the final product in drug development. This document outlines two primary methods for its purification: recrystallization and flash column chromatography. The choice of method will depend on the impurity profile of the crude material, the desired final purity, and the scale of the purification.

Purification Methods

Two common and effective methods for the purification of this compound are recrystallization and flash column chromatography.

-

Recrystallization is a technique used to purify solid compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound while the impurities remain in the solution.

-

Flash Column Chromatography is a preparative chromatography technique used to separate compounds from a mixture. The mixture is applied to the top of a column packed with a stationary phase (e.g., silica gel), and a solvent (the mobile phase) is passed through the column under pressure. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound using the described methods. The initial purity of the crude material is assumed to be in the range of 85-95%.

| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Recovery (%) | Scale |

| Recrystallization | 85 - 95 | > 98 | 70 - 90 | mg to kg |

| Flash Column Chromatography | 85 - 95 | > 99 | 60 - 85 | mg to g |

Experimental Protocols

Recrystallization Protocol

This protocol describes the purification of this compound by recrystallization from a mixed solvent system of toluene and hexanes.

Materials:

-

Crude this compound

-

Toluene (ACS grade or higher)

-

Hexanes (ACS grade or higher)

-

Erlenmeyer flask

-

Heating mantle or hot plate with magnetic stirrer

-

Magnetic stir bar

-

Condenser (optional, for larger volumes)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Drying oven or vacuum desiccator

Procedure:

-

Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of toluene to the flask, just enough to create a slurry at room temperature.

-

Gently heat the mixture with stirring. Add more toluene portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent.

-

Once the solid is completely dissolved, remove the flask from the heat source.

-

Slowly add hexanes to the hot solution until a slight turbidity (cloudiness) persists. If too much hexanes is added, add a small amount of hot toluene until the solution becomes clear again.

-

Allow the flask to cool slowly to room temperature. The formation of crystals should be observed.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the crystals with a small amount of cold hexanes.

-

Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator.

-

Determine the yield and purity of the recrystallized product.

Flash Column Chromatography Protocol

This protocol details the purification of this compound using silica gel flash column chromatography.

Materials:

-

Crude this compound

-

Silica gel (flash chromatography grade, 40-63 µm)

-

Petroleum ether (or hexanes)

-

Ethyl acetate

-

Acetic acid (glacial)

-

Glass chromatography column

-

Eluent reservoir

-

Air or nitrogen source with a pressure regulator